

Boc-D-Lys(Z)-OH molecular weight and empirical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Lys(Z)-OH*

Cat. No.: *B557103*

[Get Quote](#)

An In-depth Technical Guide to Boc-D-Lys(Z)-OH

This technical guide provides comprehensive information on $\text{Na-Boc-N}\varepsilon\text{-Z-D-lysine}$ (**Boc-D-Lys(Z)-OH**), a critical building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. This document outlines its physicochemical properties and provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Boc-D-Lys(Z)-OH is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its utility in the stepwise assembly of peptide chains.

Property	Value
Molecular Weight	380.5 g/mol [1]
Empirical Formula	C19H28N2O6 [1]
CAS Number	55878-47-2 [1]

Experimental Protocols: Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The primary application of **Boc-D-Lys(Z)-OH** is in Boc solid-phase peptide synthesis, a methodology that allows for the stepwise construction of a peptide chain on a solid support. The following is a generalized protocol for the incorporation of a **Boc-D-Lys(Z)-OH** residue into a growing peptide chain.

Materials:

- **Boc-D-Lys(Z)-OH**
- Peptide synthesis resin (e.g., Merrifield resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
- Piperidine (for Fmoc-SPPS, if applicable for comparison or orthogonal strategies)
- Solvents for washing (e.g., DCM, DMF, Methanol)

Methodology:

- **Resin Preparation:** The synthesis begins with a suitable solid support (resin), which is typically swelled in an appropriate solvent like DCM or DMF.
- **Deprotection:** The N-terminal Boc protecting group of the resin-bound amino acid or peptide is removed using a solution of TFA in DCM (typically 25-50%). This step exposes a free amine for the subsequent coupling reaction.

- **Washing:** The resin is thoroughly washed with DCM and DMF to remove residual TFA and byproducts. A neutralization step with a base such as DIPEA in DCM is performed to neutralize the protonated amine. Further washes with DCM and DMF are carried out to remove excess base.
- **Coupling:** The **Boc-D-Lys(Z)-OH** is activated in a solution containing a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin. The mixture is agitated for a sufficient period to ensure complete coupling to the deprotected N-terminus of the growing peptide chain.
- **Washing:** Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step using acetic anhydride and a base can be performed.
- **Cycle Repetition:** The deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.
- **Final Cleavage and Deprotection:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Z group on the lysine side chain) are removed. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of Boc solid-phase peptide synthesis for the incorporation of a single **Boc-D-Lys(Z)-OH** residue.

[Click to download full resolution via product page](#)

Boc-SPPS cycle for incorporating **Boc-D-Lys(Z)-OH**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- To cite this document: BenchChem. [Boc-D-Lys(Z)-OH molecular weight and empirical formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557103#boc-d-lys-z-oh-molecular-weight-and-empirical-formula\]](https://www.benchchem.com/product/b557103#boc-d-lys-z-oh-molecular-weight-and-empirical-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com